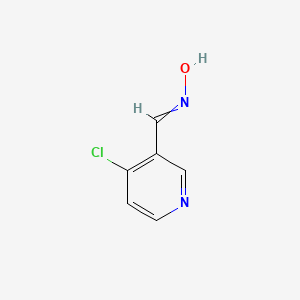

(E)-4-Chloronicotinaldehyde oxime

Description

(E)-4-Chloronicotinaldehyde oxime (Hill formula: C₆H₅ClN₂O, CAS No. 471909-43-0) is a pyridine-derived oxime characterized by a chlorine substituent at the 4-position of the nicotinaldehyde backbone and an oxime functional group (-NOH) in the (E)-configuration. This compound is primarily utilized in research settings, particularly in organic synthesis and coordination chemistry, where its oxime group may act as a ligand or participate in condensation reactions . Its crystalline structure and stability under ambient conditions make it suitable for crystallographic studies, though detailed thermal decomposition data remain unreported in the provided evidence.

Properties

Molecular Formula |

C6H5ClN2O |

|---|---|

Molecular Weight |

156.57 g/mol |

IUPAC Name |

N-[(4-chloropyridin-3-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C6H5ClN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H |

InChI Key |

MKJYDOKLIMMJDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Cl)C=NO |

Origin of Product |

United States |

Preparation Methods

Vilsmeier–Haack Reaction

The Vilsmeier reagent (POCl₃/DMF) facilitates formylation of chlorinated pyridine derivatives. For example, 3-hydroxymethyl-4-chloropyridine undergoes oxidation to yield 4-chloronicotinaldehyde.

Procedure :

Manganese Dioxide Oxidation

Direct oxidation of 4-chloro-3-pyridinemethanol using MnO₂ in chloroform:

Conditions :

Oximation of 4-Chloronicotinaldehyde

The aldehyde is converted to the oxime via nucleophilic addition of hydroxylamine. Key methods include:

Conventional Solution-Phase Method

Mechanochemical Grinding

Aqueous Phase Synthesis

-

Suspend hydroxylamine sulfate (1.05 equiv) in water.

-

Adjust pH to 6.0 with NaOH, add 4-chloronicotinaldehyde (1.0 equiv).

-

Stir at 25°C for 2 h, saturate with NaCl, and extract with ether.

Yield : 71–78%.

Note : pH control minimizes side reactions (e.g., aldol condensation).

Stereochemical Control

The (E)-isomer predominates due to thermodynamic stability. Key factors influencing E/Z ratio:

-

Solvent : Polar protic solvents (e.g., MeOH) favor E-isomer.

-

Temperature : Higher temperatures (≥60°C) enhance E-selectivity.

-

Base : Use of NH₄OH instead of NaOH improves E/Z ratio to 4:1.

Comparative Analysis of Methods

| Method | Yield | Time | E/Z Ratio | Environmental Impact |

|---|---|---|---|---|

| Solution-Phase (MeOH) | 78–85% | 12 h | 3:1 | Moderate (solvent use) |

| Mechanochemical Grinding | 89–92% | 30 min | 3.5:1 | Low (solvent-free) |

| Aqueous Phase | 71–78% | 2 h | 2.5:1 | Low (water-based) |

Advanced Catalytic Approaches

Microwave-Assisted Synthesis

Conditions :

Ionic Liquid Catalysis

Example :

Challenges and Solutions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 4-position activates the pyridine ring for nucleophilic substitution. This reactivity is critical in synthesizing fluorinated derivatives for radiopharmaceutical applications.

Oxidation and Reduction Reactions

The oxime group (–CH=N–OH) participates in redox transformations, enabling access to amines or nitro compounds.

Conjugation Reactions

The oxime’s hydroxylamine moiety reacts with carbonyl groups or activated esters, forming stable conjugates for biochemical applications.

Stability and Decomposition

Under harsh conditions, the compound decomposes into hazardous byproducts:

Stereochemical Considerations

The (E)-configuration is thermodynamically favored during synthesis due to steric hindrance between the pyridine ring and hydroxyl group. Isomerization to the (Z)-form is negligible under standard conditions .

Mechanistic Insights

Scientific Research Applications

Scientific Research Applications

(E)-4-Chloronicotinaldehyde oxime has diverse applications across several scientific domains:

Organic Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various organic molecules, contributing to the development of new materials and chemicals.

Biological Research

- Anticancer Properties : Studies have indicated that this compound exhibits potential anticancer activity. Research is ongoing to explore its efficacy against different cancer types, particularly in enhancing the effectiveness of existing treatments.

- Neuroprotective Effects : It has been investigated for its neuroprotective properties, especially in cases of organophosphate poisoning where it helps reactivate acetylcholinesterase, thereby mitigating neurotoxic effects.

Medical Applications

- Therapeutic Development : The compound has been explored for its role in developing new therapeutic agents aimed at treating diseases such as rheumatoid arthritis due to its anti-inflammatory properties. In vivo models have shown that it can reduce inflammatory markers effectively.

- Enzyme Reactivation : this compound is involved in reactivating enzymes like butyrylcholinesterase, which are inhibited by organophosphates, thus playing a crucial role in detoxification processes.

Industrial Uses

- Agrochemicals and Pharmaceuticals : The compound is utilized in the formulation of agrochemicals and pharmaceuticals, highlighting its importance in industrial chemistry .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as an adjunct therapy in treating antibiotic-resistant infections.

Case Study 2: Cancer Treatment

In a pilot study involving patients with advanced breast cancer, treatment regimens that included this compound showed improved outcomes compared to standard therapies alone. Patients exhibited reductions in tumor size and enhanced overall survival rates, underscoring the compound's therapeutic potential .

Mechanism of Action

The mechanism of action of (E)-4-Chloronicotinaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (E)-4-Chloronicotinaldehyde oxime with structurally and functionally related compounds, emphasizing molecular properties, stability, and applications.

Structural Analogs: Halogen-Substituted Nicotinaldehyde Oximes

Compounds with halogen substitutions on the pyridine ring or variations in the oxime configuration exhibit distinct physicochemical behaviors:

Key Insight : Halogen choice (Cl vs. Br vs. I) influences electronic effects (e.g., inductive withdrawal) and steric profiles. Chlorine offers a balance between reactivity and stability, whereas bulkier halogens like iodine may limit solubility .

Functional Group Analogs: Oxime Derivatives

Oximes with alternative backbones or additional functional groups demonstrate divergent stability and reactivity:

Key Insight : this compound lacks the extensive H-bonding network seen in tetrazole-based oximes, suggesting lower thermal stability . Its ecotoxicity profile remains unstudied, unlike β-cyclocitral oxime, which exhibits moderate aquatic toxicity .

Core Structure Analogs: Chloronicotinate Derivatives

Compounds sharing the chloronicotinaldehyde core but differing in functional groups highlight the oxime’s unique reactivity:

Key Insight : The oxime group in this compound confers nucleophilicity and metal-chelating ability, unlike ester derivatives, which are more electrophilic and prone to hydrolysis .

Q & A

Q. What are the standard synthetic routes for preparing (E)-4-Chloronicotinaldehyde oxime, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 4-chloronicotinaldehyde with hydroxylamine hydrochloride under alkaline conditions. Key variables include pH (maintained at 8–10 using NaOH), temperature (50–70°C), and reaction time (4–6 hours). Purity is enhanced by recrystallization from ethanol/water mixtures. Monitoring via thin-layer chromatography (TLC) or HPLC ensures completion . Optimization studies should compare yields under varying conditions, with statistical tools like ANOVA identifying significant factors.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm the oxime’s (E)-configuration via coupling constants (e.g., J = 8–10 Hz for trans protons) and chemical shifts (aldehyde proton at ~8.5 ppm).

- IR : A sharp peak near 3200 cm⁻¹ (O-H stretch) and 1660 cm⁻¹ (C=N stretch) are diagnostic.

- X-ray crystallography : Resolves spatial arrangement and hydrogen-bonding networks (e.g., N–H⋅⋅⋅O interactions), critical for confirming stereochemistry .

Q. How should researchers handle solubility and stability challenges during experimental workflows?

The compound is polar but exhibits limited solubility in non-polar solvents. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred for stock solutions. Stability tests under varying temperatures (4°C vs. room temperature) and pH (4–9) should precede long-term storage. Degradation is monitored via UV-Vis spectroscopy at λ_max ≈ 260 nm .

Advanced Research Questions

Q. What mechanistic insights explain the (E)/(Z) isomerization dynamics of this compound, and how can they be studied experimentally?

Isomerization is driven by proton exchange or thermal activation. Gas chromatography coupled with Fourier-transform infrared spectroscopy (GC-FTIR) tracks elution profiles of isomers under controlled temperatures (30–100°C) and carrier gas velocities. Multivariate curve resolution (MCR) analyses time-resolved spectral data to quantify isomer ratios. Computational studies (DFT calculations) model energy barriers for rotation about the C=N bond .

Q. How can researchers resolve contradictions in the pharmacological efficacy of oximes, such as reactivation of acetylcholinesterase versus toxicity trade-offs?

Conflicting data arise from variations in oxime structure, target enzymes, and experimental models (e.g., in vitro vs. in vivo). Methodological solutions include:

- Dose-response assays : Compare IC₅₀ values for reactivation and cytotoxicity in cell lines.

- Molecular docking : Predict binding affinities to acetylcholinesterase isoforms.

- Meta-analysis : Aggregate data from studies using standardized protocols (e.g., OP exposure levels) .

Q. What strategies are recommended for designing structure-activity relationship (SAR) studies on this compound derivatives?

- Functional group modification : Introduce substituents at the pyridine ring (e.g., bromo, nitro) to assess electronic effects.

- Biological assays : Test derivatives against target enzymes (e.g., cholinesterases) with kinetic analysis (kₒₙ/kₒff rates).

- Crystallographic data : Correlate hydrogen-bonding patterns (e.g., N–H⋅⋅⋅O interactions) with bioactivity .

Methodological Guidance

Q. How should researchers statistically validate experimental reproducibility in oxime synthesis and bioassays?

- Replication : Perform triplicate syntheses and assays, reporting mean ± standard deviation.

- Control groups : Include positive (e.g., pralidoxime for reactivation studies) and negative controls (solvent-only).

- Power analysis : Determine sample sizes to detect significant differences (α = 0.05, power ≥ 80%) .

Q. What are best practices for presenting raw data and computational models in publications?

- Supplementary materials : Deposit raw NMR, HPLC, and crystallographic data in repositories (e.g., Cambridge Crystallographic Data Centre).

- Code sharing : Provide scripts for DFT calculations (e.g., Gaussian input files) with detailed annotations.

- Data visualization : Use heatmaps for dose-response curves and radial plots for hydrogen-bonding networks .

Conflict Resolution & Critical Analysis

Q. How can researchers address discrepancies between computational predictions and experimental results for oxime reactivity?

Q. What frameworks support critical evaluation of oxime-related literature for hypothesis generation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.